4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide
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Overview
Description
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a methoxy group, a methylsulfonyl group, and a phenyl group, making it a complex molecule with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with methylamine to form 4-methoxy-N-methylbenzenesulfonamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide, while reduction of the sulfonamide group can produce 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzeneamine.
Scientific Research Applications
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-methylbenzenesulfonamide
- 4-hydroxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide
- 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzeneamine
Uniqueness
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-17(23(3,18)19)14-11-13(9-10-15(14)22-2)24(20,21)16-12-7-5-4-6-8-12/h4-11,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARMAKZIRNCZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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